molecular formula C11H16O3 B14734789 2-Methoxy-4-(1-methoxypropyl)phenol CAS No. 4974-98-5

2-Methoxy-4-(1-methoxypropyl)phenol

Cat. No.: B14734789
CAS No.: 4974-98-5
M. Wt: 196.24 g/mol
InChI Key: SLMKOLCPIRPJBM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-methoxypropyl)phenol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol, characterized by the presence of methoxy groups at the 2 and 4 positions and a 1-methoxypropyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-methoxypropyl)phenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2-methoxyphenol with 1-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-methoxypropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Methoxy-4-(1-methoxypropyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-methoxypropyl)phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-propylphenol: Similar structure but lacks the 1-methoxypropyl group.

    2-Methoxy-4-(1-propenyl)phenol: Contains a propenyl group instead of a methoxypropyl group.

    2-Methoxy-4-methylphenol: Contains a methyl group instead of a methoxypropyl group.

Uniqueness

2-Methoxy-4-(1-methoxypropyl)phenol is unique due to the presence of both methoxy and methoxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

4974-98-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-methoxy-4-(1-methoxypropyl)phenol

InChI

InChI=1S/C11H16O3/c1-4-10(13-2)8-5-6-9(12)11(7-8)14-3/h5-7,10,12H,4H2,1-3H3

InChI Key

SLMKOLCPIRPJBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)OC)OC

Origin of Product

United States

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